3-Hydroxykynurenine-d3

Stable Isotope Labeling Method Validation LC-MS/MS

Quantifying 3-hydroxykynurenine (3-HK) in biofluids without a matrix-matched IS yields unreliable data due to ion suppression and variable recovery. 3-Hydroxykynurenine-d3 (3-HK-d3) solves this as a deuterated isotope dilution internal standard for LC-MS/MS, enabling low-nanomolar sensitivity in brain microdialysate, plasma, CSF, and cell culture. • Deuterated at 5,8,8-positions for a +3 Da mass shift • Corrects for matrix effects in automated on-line SPE-LC-MS/MS workflows • Validated for high-throughput kynurenine pathway profiling in neurological disease research.

Molecular Formula C10H12N2O4
Molecular Weight 227.23 g/mol
Cat. No. B12420581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxykynurenine-d3
Molecular FormulaC10H12N2O4
Molecular Weight227.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N
InChIInChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)/i1D,4D2
InChIKeyVCKPUUFAIGNJHC-NZALAYQPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxykynurenine-d3 for LC-MS/MS Quantification


3-Hydroxykynurenine-d3 (3-HK-d3) is a stable isotope-labeled analog of the endogenous tryptophan metabolite 3-hydroxykynurenine (3-HK), a critical intermediate in the kynurenine pathway (KP). The compound is synthesized with three deuterium atoms incorporated at the 5,8,8-positions . As a deuterated internal standard (IS), 3-HK-d3 is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to enable the accurate absolute quantification of unlabeled 3-HK in complex biological matrices [1]. Its utility is grounded in the fundamental principle of isotope dilution mass spectrometry, where the physicochemical similarity between the analyte and its stable isotope-labeled analog minimizes analytical variability caused by sample extraction, chromatography, and ionization .

Workflow LC-MS/MS isotope dilution quantification
Selection Deuterated internal standard (ISTD) for 3-hydroxykynurenine
Matrix context Supports quantification in complex biological research matrices

Non-Interchangeability of 3-Hydroxykynurenine-d3


In LC-MS/MS-based quantification of the kynurenine pathway, generic substitution of 3-Hydroxykynurenine-d3 with an unlabeled analog or a different deuterated species is analytically unsound. The use of an unlabeled standard fails to correct for matrix effects and variable analyte recovery, leading to inaccurate quantitation [1]. More critically, the use of a different deuterated standard, such as deuterated kynurenine, is not a valid surrogate because each analyte exhibits unique matrix effects and ionization efficiencies [2]. While a 13C-labeled analog would provide near-identical chromatographic behavior , it is associated with significantly higher procurement costs and is not a direct substitute in a validated method that has been optimized for a specific deuterated standard. Therefore, the specific isotopic label, its position, and the resulting mass difference are critical parameters that preclude interchangeability and directly impact the reliability and reproducibility of the quantitative data [3].

Unlabeled analog May not compensate for matrix effects and recovery variability, leading to inaccurate quantitation.
Alternate deuterated IS (e.g., Kynurenine-d4) Different ionization efficiency and matrix effect profile can shift 3-HK measurements.
13C-labeled analog Higher procurement cost and not a direct substitute in a method validated for the deuterated standard.

3-Hydroxykynurenine-d3 Performance Evidence


Isotopic Purity and Label Positioning

The 3-Hydroxykynurenine-d3 from Buchem BV is specified with a deuterium label at the 5,8,8-positions and a purity of 98% . This contrasts with the unlabeled analytical standard, 3-Hydroxy-DL-kynurenine, which is offered at a lower purity of ≥90.0% (HPLC) [1]. A higher isotopic purity and a specific, non-exchangeable labeling pattern are critical for minimizing the unlabeled background signal in the MS detector, which can otherwise compromise the lower limit of quantification (LLOQ).

Isotopic purity & label position
Specification review
98% (d3-labeled) vs. ≥90% (unlabeled standard)
Higher isotopic purity reduces unlabeled background, supporting LLOQ performance.
Based on vendor Certificate of Analysis; label at 5,8,8-positions minimizes exchange.
Stable Isotope Labeling Method Validation LC-MS/MS

Assay Linearity and Sensitivity

In a validated method for quantifying 3-HK, kynurenine, and tryptophan in human plasma, the use of deuterated internal standards, including a 3-HK-d3 analog, enabled a lower limit of detection (LLOD) of 5 nmol/L for 3-hydroxykynurenine [1]. In a separate study using a GC/MS/MS method, the addition of deuterated standards, including the use of [2H6]L-kynurenine as an internal standard for 3-HK, allowed for assay linearity to be achieved down to the low nanomolar range (<2 nM) [2]. These performance metrics are not attainable without the matrix correction provided by a stable isotope-labeled internal standard.

Assay linearity & sensitivity
Class-level inference
LLOD 5 nmol/L; linearity to low nanomolar range
Supports low-nanomolar quantification of 3-HK in research matrices.
Validated LC-MS/MS and GC/MS/MS methods for human plasma and rat brain microdialysate.
Assay Validation Sensitivity Limit of Detection

Multi-Analyte KP Assay Suitability

Multiple validated methods for comprehensive profiling of the kynurenine pathway (KP) explicitly incorporate 3-Hydroxykynurenine-d3 as the internal standard for the quantitation of 3-HK [1]. In contrast, structural analogs like deuterated kynurenine (e.g., Kynurenine-d4) are not suitable substitutes, as they are designated for the quantification of kynurenine itself. This established role in multi-analyte panels, as opposed to being an improvised surrogate, underscores the compound's analytical suitability and vendor support for this specific application.

Multi-analyte KP assay suitability
Method context
Designated ISTD for 3-HK in validated LC-MS/MS panels
Ensures analytical specificity and reduces method re-validation burden.
Kynurenine-d4 is designated for kynurenine; no cross-substitution.
Kynurenine Pathway Biomarker Analysis Method Development

Deuterium vs. 13C Accuracy

While 13C-labeled internal standards are known to exhibit nearly identical chemical behavior and co-elute more closely with the analyte than deuterated standards , the latter are often preferred due to significantly lower cost. However, deuterated compounds can exhibit a small chromatographic isotope effect [1]. For 3-Hydroxykynurenine-d3, the specific placement of the three deuterium atoms at the 5,8,8-positions is designed to provide the required mass difference of +3 Da, which minimizes MS spectral overlap, while the absence of labels on exchangeable heteroatoms (O, N) avoids the major pitfall of H/D back-exchange . This positions 3-HK-d3 as a pragmatic, fit-for-purpose standard that balances cost-effectiveness with high analytical performance for routine and high-throughput applications where 13C-labeled standards may be economically prohibitive.

Deuterium vs. 13C accuracy
Class-level inference
+3 Da mass shift; cost-effective; non-exchangeable label
Balances cost-effectiveness with sufficient mass resolution for routine LC-MS/MS methods.
Deuterium label at 5,8,8-positions avoids H/D back-exchange observed on heteroatoms.
Isotope Effects Chromatography Method Optimization

3-Hydroxykynurenine-d3 Applications


Clinical Bioanalysis Quantification

Based on its role as the designated internal standard in multiple validated LC-MS/MS methods [1], the primary application for 3-Hydroxykynurenine-d3 is the absolute quantification of 3-HK in complex human biofluids. This is critical for studies investigating the role of kynurenine pathway dysregulation in neurological conditions such as multiple sclerosis and Huntington's disease, where precise, matrix-corrected measurement of 3-HK is essential for establishing diagnostic or prognostic biomarker relationships.

Preclinical Neuroscience and Immunology Metabolomics

The compound's demonstrated ability to enable low-nanomolar quantification sensitivity in rat brain microdialysate [1] makes it indispensable for preclinical neuroscience studies. Furthermore, its use in quantifying 3-HK in cell culture supernatants supports in vitro immunology and oncology research investigating the effects of KP metabolites on immune cell function and tumor microenvironments.

High-Throughput Bioanalytical Method Development

For CROs and core facilities offering kynurenine pathway profiling services, 3-Hydroxykynurenine-d3 provides a cost-effective and analytically robust internal standard. Its suitability is supported by its established use in high-throughput automated on-line solid-phase extraction LC-MS/MS methods [1], enabling the processing of large sample batches with high precision and accuracy.

Application
Selection Property
Validation Focus
3-HK quantification in human plasma research
Designated ISTD for 3-hydroxykynurenine
Matrix-effect correction & accuracy in plasma
Preclinical neuroscience & immunology metabolomics
Low-nanomolar sensitivity in brain microdialysate
Assay sensitivity validation in tissue matrices
High-throughput KP method development
Cost-effective deuterated standard for routine use
Method transfer & batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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